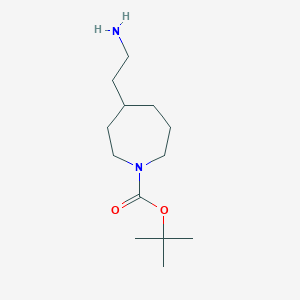
1-(3-Bromo-5-metilfenil)propan-2-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of “1-(3-Bromo-5-methylphenyl)propan-2-one” is C10H11BrO2 . The InChI code is InChI=1S/C10H11BrO2/c1-3-9(12)7-4-6(2)5-8(11)10(7)13/h4-5,13H,3H2,1-2H3 . The Canonical SMILES is CCC(=O)C1=C(C(=CC(=C1)C)Br)O .Physical And Chemical Properties Analysis
The molecular weight of “1-(3-Bromo-5-methylphenyl)propan-2-one” is 243.10 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 2 . The Exact Mass and Monoisotopic Mass is 241.99424 g/mol . The Topological Polar Surface Area is 37.3 Ų .Aplicaciones Científicas De Investigación
Bloque de construcción de síntesis orgánica
1-(3-Bromo-5-metilfenil)propan-2-ona: sirve como un bloque de construcción versátil en la síntesis orgánica. Se puede utilizar para construir moléculas complejas a través de diversas reacciones, como el acoplamiento de Suzuki, que forma compuestos biarilicos esenciales en los productos farmacéuticos .
Química medicinal
En química medicinal, este compuesto es valioso para la síntesis de posibles farmacóforos. Su átomo de bromo es un buen grupo saliente en las reacciones de sustitución nucleofílica, lo que permite la introducción de varios grupos funcionales que son esenciales en el diseño de fármacos .
Ciencia de los materiales
El motivo estructural del compuesto es beneficioso en la ciencia de los materiales, particularmente en el desarrollo de semiconductores orgánicos. Su anillo de fenilo puede contribuir a la apilación pi, que es crucial para el transporte de carga en materiales semiconductores .
Investigación agroquímica
This compound: se utiliza en la síntesis de productos químicos agroquímicos. El átomo de bromo puede ser reemplazado por otros grupos para crear compuestos con posibles actividades herbicidas o pesticidas .
Desarrollo de catalizadores
Este compuesto puede actuar como un precursor de ligando en el desarrollo de catalizadores. Al modificar su estructura, los investigadores pueden desarrollar nuevos catalizadores para diversas transformaciones químicas, que pueden mejorar las velocidades de reacción y la selectividad .
Investigación de sustancias bioactivas
En el campo de la investigación de sustancias bioactivas, este compuesto se utiliza para sintetizar moléculas que pueden modular las vías biológicas. Es particularmente útil en el estudio de inhibidores enzimáticos que pueden conducir a nuevos tratamientos para enfermedades .
Mecanismo De Acción
1-(3-Bromo-5-methylphenyl)propan-2-one is an organobromine compound, meaning it contains a bromine atom bound to a carbon atom. This allows 1-(3-Bromo-5-methylphenyl)propan-2-one to interact with other molecules in a variety of ways. For example, 1-(3-Bromo-5-methylphenyl)propan-2-one can act as an electron acceptor, allowing it to form covalent bonds with other molecules. Additionally, 1-(3-Bromo-5-methylphenyl)propan-2-one can act as an electron donor, allowing it to form hydrogen bonds with other molecules. These interactions allow 1-(3-Bromo-5-methylphenyl)propan-2-one to interact with other molecules in a variety of ways, allowing it to be used in a variety of scientific research applications.
Biochemical and Physiological Effects
1-(3-Bromo-5-methylphenyl)propan-2-one has a variety of biochemical and physiological effects. It is known to act as an inhibitor of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. Inhibition of this enzyme can lead to increased levels of these neurotransmitters, which can have a variety of effects on the body. Additionally, 1-(3-Bromo-5-methylphenyl)propan-2-one has been shown to act as an agonist of the serotonin receptor 5-HT2A, which can lead to a variety of effects on the body, including increased alertness and decreased appetite.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-Bromo-5-methylphenyl)propan-2-one has a variety of advantages and limitations for lab experiments. One advantage of 1-(3-Bromo-5-methylphenyl)propan-2-one is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, 1-(3-Bromo-5-methylphenyl)propan-2-one is relatively stable and can be stored for long periods of time without losing its properties. On the other hand, 1-(3-Bromo-5-methylphenyl)propan-2-one can be toxic in large doses, and it can react with other compounds to form potentially hazardous products. Additionally, 1-(3-Bromo-5-methylphenyl)propan-2-one is not water-soluble, making it difficult to use in aqueous solutions.
Direcciones Futuras
There are a variety of potential future directions for 1-(3-Bromo-5-methylphenyl)propan-2-one. One potential future direction is to use 1-(3-Bromo-5-methylphenyl)propan-2-one as a tool to study the effects of various drugs on the body. Additionally, 1-(3-Bromo-5-methylphenyl)propan-2-one could be used to study the effects of various drugs on the brain, as well as to study the effects of various drugs on the immune system. Another potential future direction is to use 1-(3-Bromo-5-methylphenyl)propan-2-one to synthesize new drugs, as 1-(3-Bromo-5-methylphenyl)propan-2-one can be used to form covalent bonds with other molecules. Finally, 1-(3-Bromo-5-methylphenyl)propan-2-one could be used to study the effects of various drugs on the environment, as 1-(3-Bromo-5-methylphenyl)propan-2-one is relatively stable and can be stored for long periods of time.
Métodos De Síntesis
1-(3-Bromo-5-methylphenyl)propan-2-one can be synthesized using a variety of methods. The most common method involves the reaction of 3-bromo-5-methylbenzaldehyde and ethyl propionate in the presence of a base. This reaction produces a compound known as ethyl 3-bromo-5-methylbenzylpropionate, which can then be hydrolyzed to produce 1-(3-Bromo-5-methylphenyl)propan-2-one. Other synthesis methods include the reaction of 3-bromo-5-methylbenzoyl chloride and ethyl propionate, as well as the reaction of 3-bromo-5-methylbenzaldehyde and ethyl propionate in the presence of a base and a catalyst.
Propiedades
IUPAC Name |
1-(3-bromo-5-methylphenyl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-7-3-9(5-8(2)12)6-10(11)4-7/h3-4,6H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRRFVOOPOQIQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)CC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

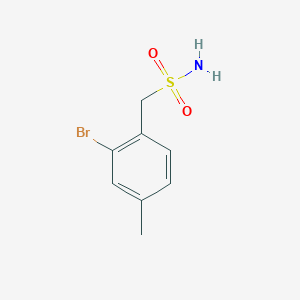

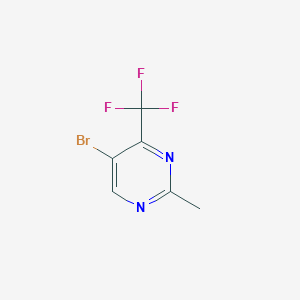
![2-[(3-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one](/img/structure/B1381923.png)
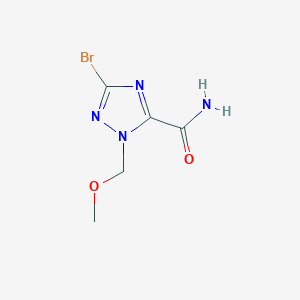
![6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole](/img/structure/B1381926.png)
![{3-[2-(Dimethylamino)ethoxy]pyridin-4-yl}methanamine](/img/structure/B1381928.png)
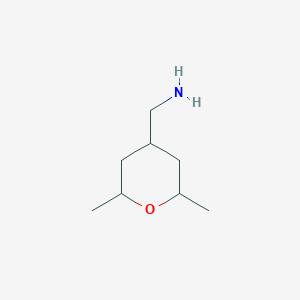
![2-Methyl-6-[(1,1,1-trifluoropropan-2-YL)oxy]pyridine-3-carboxylic acid](/img/structure/B1381930.png)
![7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B1381932.png)
![tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B1381934.png)
